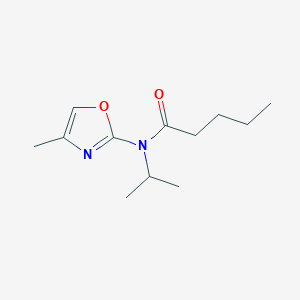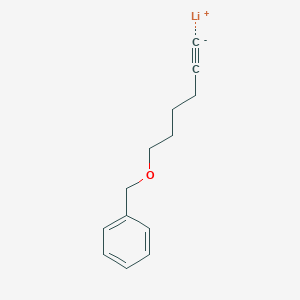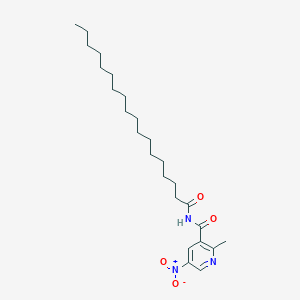
13,17,21-Trimethylheptatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,17,21-Trimethylheptatriacontane is a long-chain hydrocarbon with the molecular formula C₄₀H₈₂ and a molecular weight of 563.0791 g/mol This compound is a type of alkane, characterized by its saturated carbon chain with single bonds between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,17,21-Trimethylheptatriacontane typically involves the alkylation of smaller hydrocarbons . One common method is the Friedel-Crafts alkylation , where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve fractional distillation of crude oil, followed by hydrocracking and isomerization processes. These methods allow for the separation and conversion of hydrocarbons into the desired long-chain alkane.
Chemical Reactions Analysis
Types of Reactions
13,17,21-Trimethylheptatriacontane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
13,17,21-Trimethylheptatriacontane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 13,17,21-Trimethylheptatriacontane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its long carbon chain can undergo various transformations, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Heptatriacontane (C₃₇H₇₆): A straight-chain alkane with similar properties but lacking the methyl groups at positions 13, 17, and 21.
Nonacosane (C₂₉H₆₀): A shorter-chain alkane with fewer carbon atoms and different physical properties.
Uniqueness
13,17,21-Trimethylheptatriacontane is unique due to its specific methyl substitutions, which can influence its chemical reactivity and physical properties. These substitutions can affect its boiling point, melting point, and solubility, making it distinct from other long-chain alkanes.
Properties
CAS No. |
58668-40-9 |
|---|---|
Molecular Formula |
C40H82 |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
13,17,21-trimethylheptatriacontane |
InChI |
InChI=1S/C40H82/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-33-39(4)35-31-37-40(5)36-30-34-38(3)32-28-26-24-22-17-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
InChI Key |
USOBDKVYQJYRLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
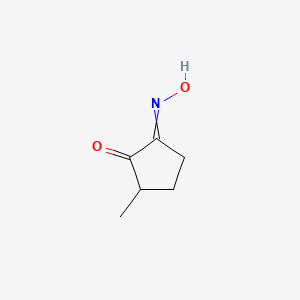
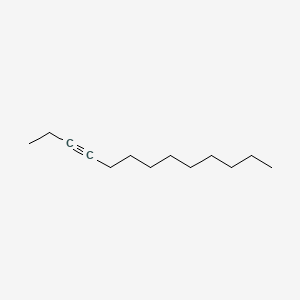
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
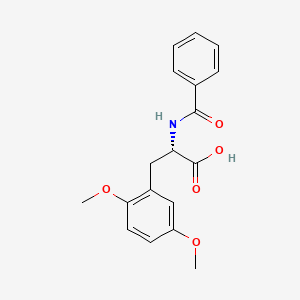
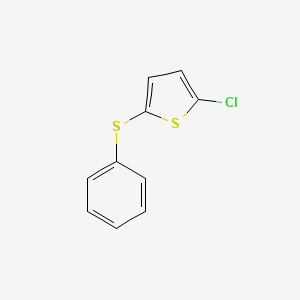

![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
